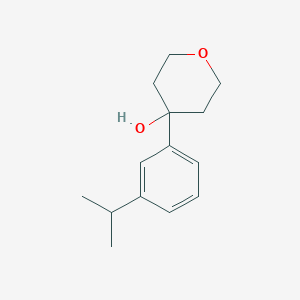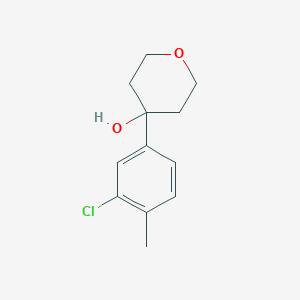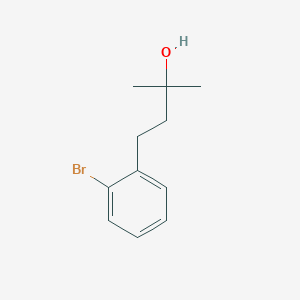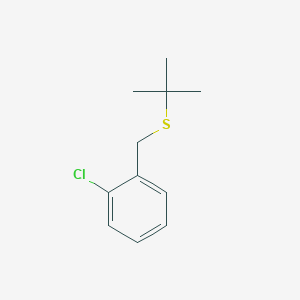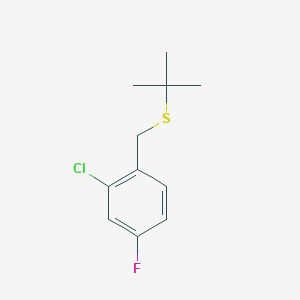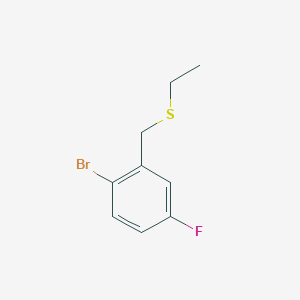
1-Bromo-2-(ethylsulfanylmethyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “1-Bromo-2-(ethylsulfanylmethyl)-4-fluorobenzene” is a chemical entity with unique properties and potential applications in various fields. This compound is of interest due to its specific chemical structure and reactivity, which make it suitable for a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-Bromo-2-(ethylsulfanylmethyl)-4-fluorobenzene” involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary, but typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up from laboratory methods. This involves the use of larger reactors and more efficient processes to produce the compound in bulk. The industrial methods focus on cost-effectiveness, safety, and environmental considerations, ensuring that the production process is sustainable and economically viable.
Chemical Reactions Analysis
Types of Reactions
“1-Bromo-2-(ethylsulfanylmethyl)-4-fluorobenzene” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products efficiently.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used
Scientific Research Applications
“1-Bromo-2-(ethylsulfanylmethyl)-4-fluorobenzene” has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study its reactivity and to develop new synthetic methods.
Biology: In biological research, “this compound” is used to investigate its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential medicinal properties, including its use in drug development and disease treatment.
Industry: In industrial applications, “this compound” is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of “1-Bromo-2-(ethylsulfanylmethyl)-4-fluorobenzene” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved.
Properties
IUPAC Name |
1-bromo-2-(ethylsulfanylmethyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFS/c1-2-12-6-7-5-8(11)3-4-9(7)10/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICJTXJJHICJAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=C(C=CC(=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCC1=C(C=CC(=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
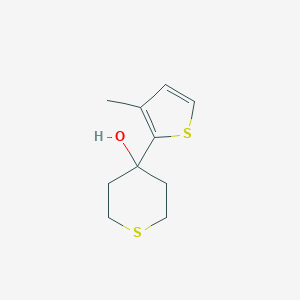
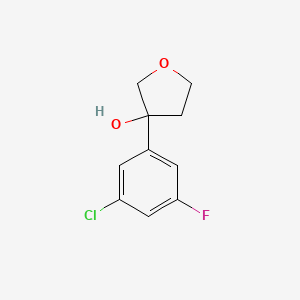

![4-[4-(Dimethylamino)phenyl]tetrahydro-2H-pyran-4-ol](/img/structure/B8079261.png)
